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Compound Name: Binol
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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the seminal discoveries that established 1,1'-bi-2-naphthol
(BINOL) as a cornerstone of asymmetric catalysis. It traces the intellectual progression from its
use as a stoichiometric chiral modifier to its role as a ligand in highly efficient catalytic systems
that have become indispensable in modern organic synthesis.

Introduction: The Significance of Axial Chirality

1,1'-Bi-2-naphthol (BINOL) is an axially chiral organic compound first synthesized in 1926. Its
significance in asymmetric synthesis stems from its C2-symmetric atropisomeric structure. The
restricted rotation about the C1-C1' bond between the two naphthalene rings results in two
stable, non-superimposable enantiomers, (R)-BINOL and (S)-BINOL. This defined and rigid
chiral scaffold proved to be an ideal platform for transferring stereochemical information, a
property that was masterfully exploited in the late 1970s and 1980s, leading to a revolution in
asymmetric catalysis.

Early Breakthrough: Stoichiometric Asymmetric
Reduction with BINAL-H

The first major breakthrough in harnessing BINOL's chirality was reported by Ryoji Noyori and
his colleagues in 1979 and detailed in 1984. They developed a series of chirally modified
lithium aluminum hydride (LiAIH4) reagents, which they named BINAL-H (Binaphthol-modified

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b041708?utm_src=pdf-interest
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

aluminum hydride).[1][2] These reagents demonstrated for the first time that the BINOL
framework could induce exceptionally high levels of enantioselectivity in the reduction of
prochiral ketones.

The BINAL-H reagents were prepared by reacting LiAIH4 with one equivalent of (R)- or (S)-
BINOL, followed by one equivalent of a simple alcohol like ethanol or methanol.[3][4][5] This
created a well-defined, C2-symmetric reducing agent where the hydride is delivered to a
carbonyl substrate in a highly controlled chiral environment. The most effective variant, (R)-
BINAL-H prepared with ethanol, became a benchmark for the asymmetric reduction of aromatic
and alkynyl ketones, consistently affording the corresponding (R)-alcohols in high yields and
with excellent enantiomeric excess (e.e.).[2][5]
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Caption: Logical workflow from the concept of BINOL's chirality to the successful application of
BINAL-H.

The following table summarizes the pioneering results obtained by Noyori's group for the
reduction of various ketones using the (R)-BINAL-H reagent prepared with ethanol.
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Ketone Product .
Entry . . Yield (%) e.e. (%)
Substrate Configuration
1 Acetophenone R 82 95
2 Propiophenone R 72 95
3 Butyrophenone R 73 100
4 1-Tetralone R 84 92
1-
5 R 78 86
Acetonaphthone
2-
6 R 90 94
Acetonaphthone
3-Methyl-1-
7 butynyl methyl R 62 85
ketone

Data sourced from Noyori et al., J. Am. Chem. Soc., 1984, 106, 6709-6716.

The Leap to Catalysis: BINAP-Ruthenium
Complexes

While the BINAL-H reagents were highly effective, they were stoichiometric, requiring at least
one equivalent of the chiral modifier. The ultimate goal was to use a small, substoichiometric
amount of the chiral entity to generate large quantities of the chiral product—the essence of
asymmetric catalysis. This was achieved through the development of 2,2'-
bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a phosphine ligand derived from the BINOL
scaffold.

In 1980, Noyori and Takaya reported that BINAP, when complexed with rhodium(l), could
catalyze the asymmetric hydrogenation of a-(acylamino)acrylic acids to produce amino acids
with up to 100% e.e.[6] However, the true breakthrough in versatility came with the
development of BINAP-Ruthenium(ll) complexes. In a landmark 1987 paper, they
demonstrated that BINAP-Ru(Il) dicarboxylate complexes were exceptionally effective catalysts
for the asymmetric hydrogenation of a wide range of functionalized substrates, including B-keto
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esters.[7][8] This discovery transformed the field, providing a practical, purely chemical method
to access B-hydroxy esters—key chiral building blocks—with nearly perfect enantioselectivity.
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Caption: General experimental workflow for the Noyori asymmetric hydrogenation of a 3-keto

ester.

The following table presents key results from the seminal 1987 paper on the hydrogenation of
B-keto esters catalyzed by [Ru(OAc)z( (R)-BINAP )].

Substra

Entry -
e

Solvent

Hz (atm)

Temp Yield
(°C) (%)

e.e. (%)

Product
Config.

Methyl 3-
1 oxobutan

oate

MeOH

100

23

100

99

Ethyl 3-
2 oxobutan

oate

EtOH

100

25

100

>99.5

Methyl 3-
3 oxopenta

noate

MeOH

100

28

98

99

Methyl
4,4-
dimethyl-
3-
oxopenta

noate

MeOH

100

100 96

>99

Methyl 3-
0X0-3-

phenylpr
opanoate

MeOH

100 98

98

Methyl 2-
methyl-3-

6 oxobutan
oate

(racemic)

CH2Cl2

100

25

95

98 (syn)

(2S, 3R)
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Data sourced from Noyori et al., J. Am. Chem. Soc., 1987, 109, 5856-5858.

Detailed Experimental Protocols

The following protocols are adapted from the seminal publications and represent the
foundational experiments for these discoveries.

(Adapted from Noyori et al., J. Am. Chem. Soc., 1984, 106, 6709-6716)

e Preparation of the BINAL-H Reagent:

o

A stirred solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous tetrahydrofuran (THF)
is cooled to O °C under an inert atmosphere (Nitrogen or Argon).

o A standardized 1 M solution of lithium aluminum hydride (LiAIH4) in THF (1.0 eq) is added
dropwise to the BINOL solution.

o The resulting mixture is stirred at room temperature for 30 minutes.
o The solution is cooled back to 0 °C, and anhydrous ethanol (1.0 eq) is added slowly.

o The reaction mixture is stirred for an additional 30 minutes at room temperature, yielding a
clear solution of the (R)-BINAL-H reagent, which is used immediately.

e General Procedure for Ketone Reduction:

o The freshly prepared (R)-BINAL-H solution (typically 3.0 eq relative to the ketone) is
cooled to -100 °C (using a liquid N2/ether bath) or -78 °C (using a dry ice/acetone bath).

o A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise to the
BINAL-H solution over 10 minutes.

o The reaction is stirred at the same temperature for 2-3 hours.
o The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

o The mixture is allowed to warm to room temperature and poured into 1 M hydrochloric
acid.
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o The product is extracted with diethyl ether, and the combined organic layers are washed
with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.

o The crude alcohol is purified by column chromatography or distillation. Enantiomeric
excess is determined by chiral HPLC or by analysis of the corresponding MTPA ester.

(Adapted from Noyori et al., J. Am. Chem. Soc., 1987, 109, 5856-5858)
o Catalyst Preparation (in situ or pre-formed):

o The catalyst, [Ru(OAc)2( (R)-BINAP )], can be pre-formed or generated in situ. For the
purpose of this protocol, we assume the use of the pre-formed complex.

e General Procedure for Asymmetric Hydrogenation:

o In a glass-lined stainless steel autoclave, the catalyst [Ru(OAc)z( (R)-BINAP )] (0.05 - 0.1
mol%) and the (3-keto ester substrate (1.0 eq) are placed.

o Anhydrous, degassed methanol is added to dissolve the components under an inert
atmosphere.

o The autoclave is sealed, purged several times with hydrogen gas (Hz), and then
pressurized to the desired pressure (e.g., 100 atm).

o The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) for the
required time (e.g., 12-48 hours), while the pressure is maintained.

o After the reaction is complete (monitored by TLC or GC), the autoclave is cooled and the
hydrogen pressure is carefully released.

o The solvent is removed under reduced pressure.

o The residue is purified by distillation or column chromatography to afford the optically
active B-hydroxy ester. Enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion
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The discovery of BINOL's utility, from the stoichiometric BINAL-H reagents to the highly
efficient catalytic BINAP-metal systems, represents a triumph of rational catalyst design. These
foundational studies, spearheaded by Ryoji Noyori, not only provided powerful new tools for
organic synthesis but also established fundamental principles of asymmetric catalysis. The Cz-
symmetric BINOL scaffold became a "privileged ligand" framework, inspiring the development
of countless other successful ligands and catalysts that are now routinely used in the synthesis
of pharmaceuticals, agrochemicals, and fine chemicals, underscoring the profound and lasting
impact of this seminal work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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